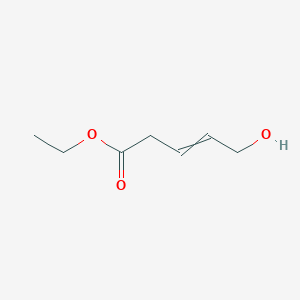

Ethyl 5-hydroxypent-3-enoate

Description

Ethyl 5-hydroxypent-3-enoate is an α,β-unsaturated ester characterized by a hydroxyl group at position 5 and a double bond at position 2. Its structure combines the reactivity of a conjugated enoate system with the polarity of a hydroxyl group, making it a versatile intermediate in organic synthesis. For instance, related allylic alcohols or propargyl intermediates are often used in such syntheses, with purification achieved via silica gel chromatography .

The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, while the ester moiety offers sites for nucleophilic substitution. Applications likely include serving as a precursor for pharmaceuticals, agrochemicals, or complex natural products.

Properties

CAS No. |

144602-98-2 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl 5-hydroxypent-3-enoate |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3-4,8H,2,5-6H2,1H3 |

InChI Key |

WTNWTWIQAWAGHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxypent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxypent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxypent-3-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxopent-3-enoate.

Reduction: The double bond can be reduced using hydrogenation reactions, leading to the formation of ethyl 5-hydroxypentanoate.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.

Major Products Formed

Oxidation: Ethyl 5-oxopent-3-enoate

Reduction: Ethyl 5-hydroxypentanoate

Substitution: Ethyl 5-chloropent-3-enoate

Scientific Research Applications

Ethyl 5-hydroxypent-3-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypent-3-enoate involves its interaction with various molecular targets. The hydroxyl group and the double bond within its structure allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The ester functionality also enables it to undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Positional Isomerism: Ethyl 3-ethenyl-2-hydroxypent-4-enoate differs in hydroxyl and double bond positions, altering conjugation and reactivity.

- Functional Group Complexity: The Cbz-protected amino group in introduces nitrogen-based reactivity (e.g., peptide coupling), absent in the target compound.

- Steric and Electronic Effects: Diphenyl and ethoxycarbonyloxy groups in increase steric bulk and reduce polarity compared to the hydroxyl group in this compound.

Key Observations :

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3)4) are critical for introducing allyl or propargyl groups in , whereas Zn/AlCl3 mediates electrophilic additions in .

- Yield Challenges : Multi-step syntheses (e.g., ) often suffer from moderate cumulative yields due to side reactions or purification losses.

Reactivity Profiles:

- This compound: The hydroxyl group enables oxidation to ketones or participation in esterification. The α,β-unsaturated ester is prone to Michael additions.

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate : The ethoxycarbonyloxy group is hydrolytically labile, enabling controlled release of alcohols. The triple bond allows cycloaddition reactions.

- (S,E)-Methyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypent-3-enoate : The Cbz-protected amino group facilitates deprotection for peptide synthesis or enzymatic transformations.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-hydroxypent-3-enoate, and how can researchers troubleshoot low yields?

this compound is typically synthesized via esterification or hydroxylation of pre-existing enoate precursors. To optimize yields, researchers should:

- Vary reaction parameters (e.g., catalyst type, solvent polarity, temperature) systematically and track yield trends using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Purify intermediates rigorously to avoid side reactions; techniques like column chromatography or recrystallization are critical .

- Compare experimental yields with computational predictions (e.g., density functional theory (DFT) for reaction feasibility) to identify bottlenecks .

- Document procedural deviations and analyze failed trials using root-cause frameworks (e.g., Ishikawa diagrams) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the hydroxyl and ester groups. Deuterated solvents (e.g., CDCl₃) minimize interference .

- IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad ~3200-3500 cm⁻¹) functional groups. Compare with computational IR spectra from Gaussian or ORCA software .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish between molecular ion peaks and fragmentation artifacts. Contradictions in data should be addressed by cross-validating with alternative methods (e.g., X-ray crystallography) or repeating experiments under controlled conditions .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of this compound in cycloaddition reactions?

Advanced methods include:

- DFT Calculations : Use software like Gaussian or NWChem to map potential energy surfaces (PES) and identify transition states. Basis sets (e.g., B3LYP/6-31G*) should balance accuracy and computational cost .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar solvents may stabilize charge-separated intermediates.

- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict substituent effects on regioselectivity . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ IR) .

Q. What strategies resolve discrepancies in reported crystal structure data for this compound derivatives?

Contradictions often arise from refinement errors or incomplete data. Researchers should:

- Re-analyze raw diffraction data using SHELXL for refinement, ensuring proper treatment of thermal parameters and hydrogen bonding networks .

- Cross-check unit cell parameters with Cambridge Structural Database (CSD) entries to identify outliers.

- Employ twin refinement (SHELXT) for crystals with non-merohedral twinning and validate results via R-factor convergence tests .

- Publish raw data (e.g., CIF files) to enhance reproducibility .

Q. How should researchers design experiments to probe stereochemical outcomes in this compound-mediated asymmetric syntheses?

A robust design includes:

- Chiral Auxiliaries : Incorporate enantiopure catalysts (e.g., Evans’ oxazolidinones) and monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates (e.g., via quenching experiments).

- Isotopic Labeling : Use deuterium or ¹³C-labeled substrates to trace stereochemical pathways via isotopic scrambling analysis . Address limitations (e.g., low ee) by iterative optimization using Design of Experiments (DoE) frameworks .

Methodological Considerations

- Data Reproducibility : Document all protocols in detail, including software settings (e.g., SHELXL refinement parameters) and raw data archiving .

- Contradiction Analysis : Compare findings with literature using statistical tools (e.g., Bland-Altman plots) to quantify discrepancies .

- Interdisciplinary Validation : Combine synthetic, spectroscopic, and computational data to build a cohesive mechanistic narrative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.